Welcome to the BenchChem Online Store!
molecular formula C3H6CaO2 B1222218 Calcium propionate CAS No. 4075-81-4

Calcium propionate

Cat. No. B1222218
M. Wt: 114.16 g/mol
InChI Key: RAGOHKKBYVRXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04401624

Procedure details

About 70 g of calcium propionate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated calcium propionate and propionic acid.
Name
calcium propionate propionic acid
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Yield
70%
Name
calcium propionate
Name
propionic acid

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Ca+2:6].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[C:12]([OH:16])(=[O:15])[CH2:13][CH3:14]>O>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Ca+2:6].[C:7]([O-:11])(=[O:10])[CH2:8][CH3:9].[C:12]([OH:16])(=[O:15])[CH2:13][CH3:14] |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
calcium propionate propionic acid
Quantity
70 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-].C(CC)(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
[Compound]
Name
solution
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
calcium propionate
Type
product
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]
Name
propionic acid
Type
product
Smiles
C(CC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.